molecular formula C17H15IN2O2S2 B11033857 (1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11033857
M. Wt: 470.4 g/mol
InChI Key: NUCFQYMZJJIAAY-QBFSEMIESA-N
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Description

(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes an iodine atom, multiple methyl groups, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted quinolines and thiazolidinones. The key steps in the synthesis may involve iodination, cyclization, and condensation reactions under controlled conditions. Common reagents used in these reactions include iodine, various acids, and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: The iodine atom can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its structure suggests that it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability

Mechanism of Action

The mechanism of action of (1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other iodinated quinoline derivatives and thiazolidinone-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15IN2O2S2

Molecular Weight

470.4 g/mol

IUPAC Name

(5Z)-5-(6-iodo-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15IN2O2S2/c1-7-6-17(2,3)20-12-9(7)4-8(18)5-10(12)11(15(20)22)13-14(21)19-16(23)24-13/h4-5,7H,6H2,1-3H3,(H,19,21,23)/b13-11-

InChI Key

NUCFQYMZJJIAAY-QBFSEMIESA-N

Isomeric SMILES

CC1CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)I)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)I)(C)C

Origin of Product

United States

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